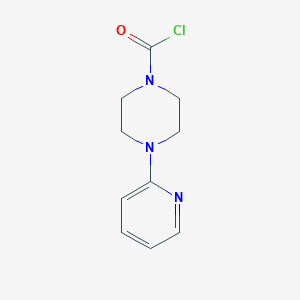

4-(Pyridin-2-yl)piperazine-1-carbonyl chloride

Description

BenchChem offers high-quality 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyridin-2-ylpiperazine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c11-10(15)14-7-5-13(6-8-14)9-3-1-2-4-12-9/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRZSLZZTOPNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585901 | |

| Record name | 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210173-95-8 | |

| Record name | 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Pyridin-2-yl)piperazine-1-carbonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract: 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is a bifunctional synthetic intermediate of significant interest to the pharmaceutical and medicinal chemistry sectors. This guide provides a detailed technical overview of its core physicochemical properties, outlines a robust and rationalized synthetic protocol, and explores its primary application as a reactive building block in drug discovery. By combining the medicinally privileged pyridyl-piperazine scaffold with a reactive carbonyl chloride handle, this compound serves as a powerful tool for the efficient construction of complex molecular architectures, particularly in the synthesis of novel urea derivatives for therapeutic evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's properties are foundational to its successful application. 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is most commonly supplied and handled as its hydrochloride salt to improve stability. The key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride | [1] |

| CAS Number | 1245568-75-5 | [1] |

| Molecular Formula | C₁₀H₁₃Cl₂N₃O (Hydrochloride Salt) C₁₀H₁₂ClN₃O (Free Base) | [1][2] |

| Molecular Weight | 262.14 g/mol (Hydrochloride Salt) | [1] |

| Monoisotopic Mass | 225.0669 Da (Free Base) | [2] |

| Chemical Structure (SMILES) | O=C(Cl)N1CCN(C2=NC=CC=C2)CC1.[H]Cl | [1] |

Synthesis Protocol and Mechanistic Rationale

While specific literature detailing the synthesis of 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is sparse, a reliable protocol can be constructed from first principles of organic chemistry for converting secondary amines to carbamoyl chlorides. The following procedure utilizes triphosgene, a safer and more easily handled solid equivalent of gaseous phosgene.

Experimental Protocol

Reaction Scheme: 1-(Pyridin-2-yl)piperazine + Triphosgene → 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride

Materials:

-

1-(Pyridin-2-yl)piperazine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA), freshly distilled

-

Argon or Nitrogen gas supply

-

Standard glassware (three-neck flask, dropping funnel, condenser)

Procedure:

-

Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (Argon or Nitrogen).

-

Reagent Preparation: In the flask, dissolve 1-(Pyridin-2-yl)piperazine (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Triphosgene Addition: Dissolve triphosgene (0.4 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Work-up: Upon completion, filter the mixture to remove the triethylamine hydrochloride salt. The resulting filtrate contains the desired product.

-

Isolation: The solvent can be removed under reduced pressure. Due to the product's moisture sensitivity, it is often best to use the resulting solution directly in the subsequent synthetic step.

Causality and Experimental Choices

-

Why Triphosgene? Triphosgene serves as a stable, crystalline source of phosgene. In the presence of a base, it decomposes to generate three equivalents of phosgene in situ, avoiding the handling of highly toxic phosgene gas.

-

Why a Non-Nucleophilic Base? Triethylamine (TEA) acts as an HCl scavenger. The reaction generates HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base is critical to prevent competitive reactions with the electrophilic triphosgene or the carbonyl chloride product.

-

Why Anhydrous Conditions? Carbonyl chlorides are highly reactive electrophiles that readily hydrolyze upon contact with water to form the corresponding carbamic acid, which is unstable and decomposes. Maintaining a dry, inert atmosphere is paramount for success.

-

Why Low Temperature? The reaction is exothermic. Starting at 0 °C provides better control over the reaction rate and minimizes the formation of potential side products.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of the target compound.

Core Applications in Drug Discovery

The primary utility of 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is as a molecular building block for the synthesis of more complex molecules.[3] Its structure is a classic example of a "scaffold-linker-handle" design.

-

Scaffold (Pyridyl): The pyridine ring is a privileged structure in medicinal chemistry, known to improve metabolic stability and binding affinity through hydrogen bonding and π-stacking interactions.[4][5]

-

Linker (Piperazine): The piperazine moiety is one of the most ubiquitous scaffolds in approved drugs, particularly for CNS disorders, where it often imparts favorable pharmacokinetic properties like aqueous solubility and cell permeability.[6]

-

Handle (Carbonyl Chloride): The carbonyl chloride is a highly reactive electrophilic group designed for facile reaction with nucleophiles.

The most common and powerful application is the reaction with primary or secondary amines to form stable urea linkages. This reaction is efficient, high-yielding, and forms a common structural motif in many biologically active compounds.

Generalized Reaction Scheme: Urea Formation

Caption: Logical workflow for creating novel urea derivatives.

This strategy allows drug discovery teams to rapidly synthesize libraries of compounds by coupling the pyridyl-piperazine fragment with various amine-containing molecules, enabling efficient exploration of structure-activity relationships (SAR).

Safety, Handling, and Storage

As a reactive acyl chloride, 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride requires careful handling. While a specific safety data sheet (SDS) is not publicly available, data from analogous compounds like 4-methylpiperazine-1-carbonyl chloride and pyridine-2-carbonyl chloride provide a strong basis for hazard assessment.[7][8][9]

Expected Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[9] Contact with mucous membranes will cause irritation and potential burns.

-

Moisture Sensitive: Reacts with water, potentially violently, to release corrosive HCl gas.

Recommended Handling Procedures:

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[9]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin Protection: Wear a flame-retardant lab coat and ensure no skin is exposed.

-

-

Handling: Avoid creating dust. Avoid all personal contact, including inhalation.[10] Use inert, plastic-coated spatulas for transfers.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., Argon).

-

Keep in a cool, dry, and well-ventilated location.

-

Store away from incompatible materials, especially water, alcohols, strong bases, and oxidizing agents.[10]

Conclusion

4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is a high-value reagent for medicinal chemists. Its utility is derived from the strategic combination of two medicinally relevant scaffolds with a reactive chemical handle, enabling the straightforward and efficient synthesis of novel compounds through robust urea bond formation. A thorough understanding of its properties, rational synthesis, and stringent safety precautions, as detailed in this guide, is essential for its effective and safe utilization in the advancement of drug discovery programs.

References

- BLDpharm. 1245568-75-5|4-(Pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride.

- Sigma-Aldrich. 4-Methyl-1-piperazinecarbonyl chloride 97 55112-42-0.

- ChemicalBook. 1-(piperazin-1-ylcarbonyl)-4-(pyridin-2-yl)piperazine Product Description.

- Benchchem. The Versatility of 4-Acetylpiperidine-1-carbonyl chloride: A Technical Guide for Organic Synthesis in Drug Discovery.

- Pharmaffiliates. CAS No : 69433-07-4 | Product Name : Piperazine-1-carbonyl chloride.

- PubChem. 4-Methyl-1-piperazinecarbonyl chloride | C6H11ClN2O | CID 3016935.

- PubChemLite. 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride.

- Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Methyl-1-piperazinecarbonyl chloride hydrochloride.

- PubChem. 4-Methylpiperazine-1-carbonyl chloride monohydrochloride | C6H12Cl2N2O | CID 3016934.

- PharmaBlock. Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Chem-Impex. Pyridine-2-carbonyl chloride hydrochloride.

- CMJ Publishers.

- Apollo Scientific.

- Santa Cruz Biotechnology.

- ChemicalBook.

Sources

- 1. 1245568-75-5|4-(Pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride (C10H12ClN3O) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. cmjpublishers.com [cmjpublishers.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Methylpiperazine-1-carbonyl chloride monohydrochloride | C6H12Cl2N2O | CID 3016934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 4-Methylpiperazine-1-carbonyl chloride - Safety Data Sheet [chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Technical Guide: Solubility & Handling of 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride

Executive Summary & Compound Profile

4-(Pyridin-2-yl)piperazine-1-carbonyl chloride (CAS: 1245568-75-5 for HCl salt analog) is a specialized electrophilic reagent used primarily in the synthesis of urea derivatives and carbamates within medicinal chemistry. Its structure combines a lipophilic, basic piperazine-pyridine scaffold with a highly reactive carbamoyl chloride moiety.

Understanding its solubility is not merely about dissolution; it is a balance between solvation and solvolysis . As a carbamoyl chloride, this compound is moisture-sensitive and prone to hydrolysis. Therefore, solvent selection must prioritize aprotic conditions to maintain reagent integrity.

Physicochemical Identity

| Property | Detail |

| Chemical Name | 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride |

| Molecular Formula | C₁₀H₁₂ClN₃O |

| Molecular Weight | ~225.67 g/mol (Free Base) |

| Functionality | Electrophile (Acylating agent), Weak Base (Pyridine N) |

| Preferred State | Often stored as Hydrochloride (HCl) salt for stability; generated as free base in situ. |

Solubility Landscape

The solubility of this compound is bimodal, depending heavily on whether you are handling the Hydrochloride Salt (commercial storage form) or the Free Base (reactive species).

Solvent Compatibility Matrix

The following table categorizes solvents based on solubility power and chemical compatibility.

| Solvent Class | Specific Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Compatibility |

| Chlorinated | Dichloromethane (DCM) | High | Moderate | Excellent (Standard reaction solvent) |

| Chlorinated | Chloroform ( | High | Moderate/High | Excellent |

| Ethers | Tetrahydrofuran (THF) | High | Low/Moderate | Good (Must be anhydrous) |

| Ethers | 2-MeTHF | Good | Low | Good (Green alternative to THF) |

| Polar Aprotic | DMF / DMSO | High | High | Caution (High boiling point, difficult removal) |

| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Moderate | Good |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Low | Fair (Good for workup, not reaction) |

| Hydrocarbons | Hexanes / Heptane | Insoluble | Insoluble | Precipitant (Used to crash out product) |

| Protic | Water | Reacts | Soluble & Reacts | INCOMPATIBLE (Hydrolysis) |

| Protic | Methanol / Ethanol | Reacts | Soluble & Reacts | INCOMPATIBLE (Forms carbamates) |

The Solvation Mechanism

The pyridine and piperazine rings provide significant lipophilicity, making the free base highly soluble in halogenated solvents (DCM). However, the carbonyl chloride group is susceptible to nucleophilic attack.

-

In DCM/Chloroform: The dipole-dipole interactions stabilize the polar carbonyl group without triggering decomposition.

-

In DMF/DMSO: While solubility is high, these solvents can accelerate decomposition if any trace moisture is present due to their hygroscopic nature.

-

In Protic Solvents: The lone pairs on the solvent oxygen attack the carbonyl carbon, displacing the chloride and destroying the reagent.

Stability & Reactivity Logic

Understanding the decomposition pathway is critical for accurate handling. The compound degrades via hydrolysis to yield the parent amine, CO₂, and HCl.

Diagram 1: Solvolysis & Stability Decision Tree

Figure 1: Solvent selection logic to prevent reagent degradation.

Experimental Protocols

Protocol A: Qualitative Solubility Screening (Visual Method)

Use this protocol to verify the solubility of a specific batch, as impurities (residual HCl or parent amine) can alter solubility.

Reagents:

-

Sample: 10 mg of 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride.

-

Solvents: Anhydrous DCM, Anhydrous THF, Toluene.

Procedure:

-

Preparation: Place 10 mg of the solid into a dry 4 mL glass vial equipped with a septum.

-

Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

-

Observation: Vortex for 30 seconds.

-

Clear Solution: Soluble (>100 mg/mL).

-

Cloudy/Suspension: Add solvent in 100 µL increments up to 1 mL.

-

-

Verification: If the solution remains cloudy at 1 mL (<10 mg/mL), the solvent is considered a poor choice for reaction concentrated streams.

Protocol B: Handling for Synthesis (Recommended Workflow)

The most common application is reacting this chloride with an amine to form a urea.

Mechanism:

-

Dissolution: Dissolve the carbamoyl chloride in DCM (preferred) or THF .

-

Scavenging: Add a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) to scavenge the HCl byproduct.

-

Reaction: Add the nucleophile (amine/alcohol).[1]

Diagram 2: Recommended Reaction Workflow

Figure 2: Standard operating procedure for utilizing the reagent in synthesis.

Critical Handling Notes

-

Moisture Sensitivity: This compound reacts with atmospheric moisture. Always handle under an inert atmosphere (Nitrogen or Argon).

-

Storage: Store at -20°C in a sealed container. If the compound turns from off-white to yellow/orange, it indicates decomposition (liberation of HCl and oxidation of the pyridine ring).

-

Quenching: Excess reagent can be quenched with a dilute solution of dimethylamine or simple methanol (forming the methyl carbamate) before disposal.

References

-

PubChem. (2025).[2] 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride.[3][4] National Library of Medicine. Available at: [Link]

-

Bishnoi, S. & Rochelle, G. (2000). Absorption of carbon dioxide into aqueous piperazine: reaction kinetics, mass transfer and solubility. Chemical Engineering Science. (Mechanistic insight into piperazine carbamate formation). Available at: [Link]

Sources

- 1. 69433-07-4|Piperazine-1-carbonyl chloride| Ambeed [ambeed.com]

- 2. 4-Methylpiperazine-1-carbonyl chloride monohydrochloride | C6H12Cl2N2O | CID 3016934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1245568-75-5|4-(Pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride (C10H12ClN3O) [pubchemlite.lcsb.uni.lu]

Stability of 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride under ambient conditions

Executive Summary

4-(Pyridin-2-yl)piperazine-1-carbonyl chloride (CAS: 1245568-75-5 / Analogous to 55112-42-0) is a highly reactive electrophilic intermediate used primarily for generating urea and carbamate derivatives in medicinal chemistry. Its stability is governed by two competing structural features: the steric protection of the piperazine ring and the high electrophilicity of the carbamoyl chloride moiety.

Core Stability Verdict: The compound is thermodynamically unstable in the presence of atmospheric moisture and kinetically stable only under anhydrous, low-temperature conditions (< 4°C). Ambient exposure leads to rapid hydrolysis, releasing corrosive HCl gas and reverting the molecule to its parent amine, 1-(2-pyridyl)piperazine.

Part 1: Chemical Identity & Structural Analysis

To predict stability behavior, we must deconstruct the molecule’s functional reactivity.

| Feature | Structural Moiety | Stability Impact |

| Electrophile | Carbamoyl Chloride (R2N-CO-Cl) | High Risk. The primary site of degradation. Susceptible to nucleophilic attack by water (hydrolysis) or alcohols (solvolysis). |

| Base/Nucleophile | Pyridine Ring (N-heterocycle) | Medium Risk. The pyridine nitrogen provides a basic site. If stored as a free base, it may catalyze its own hydrolysis or react with trace acids. Commercial forms are often hydrochloride salts to mitigate this. |

| Scaffold | Piperazine Ring | Stabilizing. The 1,4-disubstitution creates steric bulk that retards hydrolysis rates compared to linear carbamoyl chlorides, but does not prevent it. |

The "Hydrolysis Trap"

Unlike standard acyl chlorides (R-CO-Cl), carbamoyl chlorides possess a nitrogen lone pair that donates electron density into the carbonyl carbon (resonance stabilization). While this makes them less reactive than acetyl chloride, it creates a false sense of security. Once hydrolysis begins, the generated HCl protonates the pyridine ring, increasing the local ionic strength and hygroscopicity, accelerating further degradation in an autocatalytic loop.

Part 2: Degradation Mechanisms (Ambient Conditions)

The primary failure mode under ambient conditions (25°C, >40% RH) is Nucleophilic Acyl Substitution by water.

Mechanism 1: Moisture-Induced Hydrolysis

Water attacks the carbonyl carbon, displacing the chloride ion. The resulting carbamic acid is unstable and spontaneously decarboxylates.

Reaction Stoichiometry:

-

Observation: Evolution of gas (CO2) and formation of a white solid crust (Amine-HCl salt) on the container walls.

Mechanism 2: Thermal Decomposition

While N,N-disubstituted carbamoyl chlorides are generally thermally stable up to ~100°C in inert atmospheres, the presence of the pyridine ring introduces a risk of dimerization or polymerization if the material is heated as a free base.

Visualization: Degradation Pathway

The following diagram details the stepwise breakdown of the compound upon exposure to ambient moisture.

Figure 1: Hydrolysis cascade of 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride. Note the autocatalytic role of HCl generation.

Part 3: Experimental Assessment Protocols

Do not assume purity based on the label. Carbamoyl chlorides degrade during storage.[1] Use these self-validating protocols before critical syntheses.

Protocol A: Rapid Quality Check (TLC/NMR)

Use this to determine if the batch is usable.

-

Sampling: Under nitrogen, withdraw ~10 mg of the solid/oil.

-

Solvent: Dissolve in anhydrous CDCl3 (for NMR) or dry DCM (for TLC). Note: Do not use MeOH/EtOH as they will react with the chloride.

-

TLC Method:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: 5% MeOH in DCM.

-

Visualization: UV (254 nm). The carbamoyl chloride (less polar) will have a higher Rf than the parent amine (more polar, stays near baseline).

-

-

Acceptance Criteria:

-

NMR: Absence of broad exchangeable proton peaks (COOH/NH) and distinct shift of the piperazine protons adjacent to the carbonyl.

-

Purity: >95% integration required for pharmaceutical applications.

-

Protocol B: Quantitative Chloride Titration

Use this to calculate the exact active equivalent weight.

-

Weigh exactly 100 mg of sample.

-

Dissolve in 10 mL of 1 M NaOH (This deliberately forces hydrolysis).

-

Heat to 50°C for 15 minutes to ensure completion.

-

Neutralize with HNO3.

-

Titrate free chloride ions with AgNO3 (Volhard method or Potentiometric titration).

-

Calculation: Theoretical Cl % = 15.7%. If experimental Cl % > 16%, the sample contains free HCl (degraded).

Part 4: Handling & Storage Best Practices

Storage Hierarchy

-

Gold Standard: Sealed ampoule under Argon, stored at -20°C.

-

Working Standard: Screw-cap vial with parafilm + desiccant packet, stored at 4°C.

-

Unacceptable: Room temperature, loose cap, exposure to light.

Handling Workflow

The following decision tree ensures experimental integrity when handling this sensitive reagent.

Figure 2: Operational workflow for validation and handling of moisture-sensitive carbamoyl chlorides.

Mitigation Strategies

-

Reaction Solvent: Always use anhydrous solvents (DCM, THF, MeCN) dried over molecular sieves.

-

Base Scavenger: When using this reagent, always add a non-nucleophilic base (e.g., DIPEA, Et3N) to neutralize the HCl byproduct immediately, preventing acid-catalyzed degradation of the product.

-

Quenching: Never pour unreacted carbamoyl chloride directly into the waste. Quench with a dilute solution of dimethylamine or MeOH/NaOH to convert it to a stable urea/carbamate before disposal.

References

-

Fisher Scientific. (2025). Safety Data Sheet: 4-Methylpiperazine-1-carbonyl chloride hydrochloride. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: Dimethylcarbamoyl Chloride. Retrieved from

-

BenchChem. (2025). Troubleshooting Guide: Preventing hydrolysis of N-alkyl-N-methylcarbamoyl chlorides. Retrieved from

-

MDPI. (2025). Synthetic Routes to and Stabilities of Carbamoyl Chlorides. Molecules. Retrieved from

-

Apollo Scientific. (2025). Material Safety Data Sheet: 4-Methylpiperazine-1-carbonyl chloride hydrochloride. Retrieved from

Sources

CAS number lookup for 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride

Technical Monograph: 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride

Document Control:

-

Version: 1.0

-

Subject: Identification, Synthesis, and Handling of CAS 1245568-75-5 (HCl Salt)

Part 1: Executive Summary & Identification

The Core Directive: You are likely looking for the specific identifier to procure or register this compound for a medicinal chemistry campaign. Because the free base carbamoyl chloride is inherently unstable (prone to hydrolysis and intermolecular polymerization), this compound is almost exclusively handled and cataloged as its hydrochloride salt .

Primary Identifiers

| Parameter | Data |

| CAS Number (HCl Salt) | 1245568-75-5 |

| Chemical Name | 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride |

| Common Synonyms | 1-(2-Pyridyl)piperazine carbamoyl chloride; 4-(2-Pyridinyl)-1-piperazinecarbonyl chloride HCl |

| Molecular Formula | C₁₀H₁₂ClN₃O · HCl (Salt Form) |

| Molecular Weight | 225.67 g/mol (Free Base) / 262.14 g/mol (HCl Salt) |

| Appearance | Off-white to pale yellow hygroscopic solid |

Digital Signatures

-

SMILES (Free Base): ClC(=O)N1CCN(CC1)c2ccccn2

-

InChI Key: InChI=1S/C10H12ClN3O/c11-10(15)14-6-8-13(9-7-14)12-4-2-1-3-5-12/h1-5H,6-9H2

Part 2: Technical Context & Stability Logic

Expert Insight: Why is the CAS number often elusive? The free base of this compound contains a nucleophilic center (the pyridine nitrogen) and a highly electrophilic center (the carbamoyl chloride) within the same molecular framework. In the free base form, intermolecular attack is possible, leading to polymerization. Furthermore, carbamoyl chlorides are notoriously moisture-sensitive.

The Solution: Commercial suppliers convert the pyridine nitrogen into a hydrochloride salt. This protonation deactivates the nucleophile, significantly increasing shelf-life stability. Always specify the HCl salt (CAS 1245568-75-5) for procurement.

Stability & Degradation Pathway

The following diagram illustrates the critical hydrolysis pathway that researchers must avoid by maintaining strictly anhydrous conditions.

Figure 1: Hydrolysis pathway. Exposure to atmospheric moisture rapidly degrades the reagent back to the starting piperazine, evolving CO₂ and HCl gas.

Part 3: Synthesis & Preparation Protocol

If the compound is unavailable commercially or degraded, it must be synthesized ex tempore. The standard phosgenation route is hazardous; therefore, the Triphosgene (BTC) method is the industry standard for bench-scale preparation due to improved safety profiles [1].

Reagents Required

-

Precursor: 1-(2-Pyridyl)piperazine (CAS 34803-66-6).

-

Reagent: Triphosgene (Bis(trichloromethyl) carbonate).[1]

-

Base: Diisopropylethylamine (DIPEA) or Pyridine (to scavenge HCl).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol (Self-Validating)

-

Setup: Flame-dry a 250mL round-bottom flask under an Argon atmosphere. Cool to 0°C.

-

Charge: Dissolve Triphosgene (0.35 eq) in anhydrous DCM.

-

Why? Triphosgene generates 3 equivalents of phosgene in situ. Using 0.35 eq ensures a slight excess of electrophile to drive conversion.

-

-

Addition: Slowly add a solution of 1-(2-Pyridyl)piperazine (1.0 eq) and DIPEA (1.1 eq) in DCM dropwise over 30 minutes.

-

Critical Control Point: Maintain temperature <5°C. Exotherms can lead to urea by-product formation (dimerization).

-

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Validation: Monitor by TLC (check for disappearance of starting amine). Note: The chloride is reactive; quench a TLC aliquot with methanol to visualize as the methyl carbamate.

-

-

Workup:

-

Option A (Solution Use): If using immediately, evaporate solvent under reduced pressure and re-dissolve in the reaction solvent for the next step.

-

Option B (Isolation): Precipitate as the HCl salt by adding 4M HCl in Dioxane, filter under inert gas, and wash with dry ether.

-

Synthesis Workflow Diagram

Figure 2: Triphosgene-mediated synthesis workflow ensuring safety and conversion efficiency.

Part 4: Handling & Safety (E-E-A-T)

Warning: Carbamoyl chlorides are structural alerts in drug discovery. They are potential alkylating agents and are often mutagenic (Ames positive).

-

Lachrymator: This compound reacts with moisture in mucous membranes to release HCl. Handle only in a functioning fume hood.

-

Corrosive: Causes severe skin and eye burns. Double-glove (Nitrile) is mandatory.

-

Storage:

-

Temperature: -20°C (Freezer).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Tightly sealed vial with Parafilm/electrical tape to prevent moisture ingress.

-

Part 5: Application in Drug Discovery

This intermediate is a "Lego block" for introducing the N-(pyridin-2-yl)piperazine moiety, a privileged scaffold in CNS-active agents (e.g., 5-HT receptor antagonists).

Common Reactions:

-

Urea Formation: Reacts with primary/secondary amines to form ureas.

-

Carbamate Formation: Reacts with alcohols/phenols to form carbamates.

Protocol Tip: When using this chloride in coupling reactions, always use a non-nucleophilic base (e.g., DIPEA, TEA) to scavenge the HCl generated, driving the equilibrium forward.

References

-

Cotarca, L., et al. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis.[1] Synthesis, 1996(05), 553-576.

-

BLD Pharm. (2024). Product Data Sheet: 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride.[2]

-

Fisher Scientific. (2024). Safety Data Sheet: Carbamoyl Chlorides Handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Handling Moisture Sensitivity of 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride

Executive Summary & Chemical Nature

Compound: 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride

CAS: 1245568-75-5 (Representative Analog)

Functional Class:

This guide addresses the critical moisture sensitivity of 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride. Unlike simple acyl chlorides (e.g., acetyl chloride), this molecule contains a basic pyridine ring and a piperazine core. This dual functionality creates a unique failure mode: Autocatalytic Hygroscopicity.

When exposed to moisture, the carbamoyl chloride hydrolyzes to release HCl. Because the molecule itself possesses basic nitrogen centers, it traps the generated HCl, forming a hygroscopic hydrochloride salt. This salt pulls more moisture from the atmosphere, accelerating degradation into a sticky, intractable gum.

The Mechanism of Failure (The "Why")

Understanding the degradation pathway is essential for troubleshooting. The reaction is not merely a loss of stoichiometry; it is a transformation into a different state of matter.

Degradation Pathway Diagram

Figure 1: The hydrolysis cascade. Note the feedback loop where the resulting salt absorbs more water, accelerating the destruction of the remaining reagent.

Storage & Handling Protocols

Standard Operating Procedures (SOPs)

| Parameter | Specification | Scientific Rationale |

| Atmosphere | Nitrogen ( | Displaces atmospheric moisture. Argon is preferred due to higher density, blanketing the solid. |

| Temperature | 2°C to 8°C (Refrigerated) | Slows the kinetics of hydrolysis if trace moisture is present. |

| Container | Amber glass with Teflon-lined cap | Prevents UV degradation (pyridine sensitivity) and ensures a chemically resistant seal. |

| Desiccant | Secondary defense inside the secondary containment vessel. |

Protocol: Re-packaging and Aliquoting

Do not open the original bottle in ambient air.

-

Equilibration: Allow the refrigerated container to reach room temperature before opening. Opening a cold bottle in humid air causes immediate condensation on the solid.

-

Environment: Transfer the bottle to a glovebox or a glove bag flushed with inert gas.

-

Transfer: Aliquot into single-use vials. Repeated opening/closing of a bulk container guarantees degradation.

-

Seal: Parafilm is insufficient. Use electrical tape or shrink bands over the cap for long-term storage.

Troubleshooting Guide

Issue 1: Physical Appearance Change

Symptom: The off-white crystalline solid has turned into a yellow paste or has "melted" into a gum.

-

Diagnosis: Significant hydrolysis has occurred.[1] The "melting" is actually the depression of the melting point due to impurity formation (amine salts).

-

Action:

-

Do not use for critical stoichiometry.

-

Attempt Purification: If the bulk is large (>10g), wash the solid with anhydrous diethyl ether or hexanes. The hydrolyzed amine salt is often insoluble in non-polar solvents, while the carbamoyl chloride may be soluble (check specific solubility). However, if the material is gummy, it is often unrecoverable.

-

Issue 2: Low Yield in Urea/Carbamate Synthesis

Symptom: You used 1.0 equivalent of the chloride, but the reaction is incomplete.

-

Diagnosis: The reagent purity is lower than calculated due to partial hydrolysis. The "dead" amine (1-(pyridin-2-yl)piperazine) competes with your nucleophile.

-

Validation Test (Purity Check):

-

Dissolve ~10 mg in dry

. -

Run

H-NMR.[1] -

Look for: A shift in the pyridine ring protons. The carbamoyl chloride exerts an electron-withdrawing effect. If hydrolyzed to the amine, the protons will shift upfield. If protonated (salt), they shift downfield.

-

Look for: A broad singlet around 5-8 ppm (ammonium protons) or loss of the specific splitting pattern of the piperazine ring adjacent to the carbonyl.

-

Issue 3: Pressure Buildup in Storage

Symptom: A "pop" sound when opening the vial.

-

Diagnosis:

generation from hydrolysis. -

Action: Vent carefully in a fume hood. The material is likely compromised.

Frequently Asked Questions (FAQ)

Q: Can I dry the material if it gets wet? A: No. Unlike a wet sponge, "wet" here means a chemical reaction has occurred. The water molecule is consumed to break the C-Cl bond. You cannot "dry" it back to the starting material; you must recrystallize or resynthesize.

Q: What is the best solvent for reactions involving this chloride? A: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid nucleophilic solvents (alcohols, water) or polar aprotic solvents that are not strictly dry (DMF/DMSO are hygroscopic and can accelerate hydrolysis).

-

Tip: Always add a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) to scavenge the HCl produced during your intended reaction, preventing it from attacking the pyridine ring.

Q: How do I quench a spill? A: Do not use water immediately, as it will generate HCl gas.

-

Cover the spill with solid Sodium Bicarbonate (

) or Calcium Carbonate. -

Slowly add water to the powder mixture to safely neutralize the acid.

-

Clean up the slurry.

Q: Why does the color change to yellow? A: Pyridine derivatives often undergo oxidative coloring or form charge-transfer complexes when protonated or degraded. Yellowing is a visual indicator of impurity, likely the hydrochloride salt of the parent amine.

Decision Tree: Usability Assessment

Use this logic flow to determine if your batch is safe for use.

Figure 2: Assessment workflow for determining reagent viability.

References

-

Tilley, J. W., et al. (1980). Structure-activity relationships of 4-(pyridin-2-yl)piperazine derivatives. Journal of Medicinal Chemistry. (General reactivity context of the pharmacophore).

-

Cotarca, L., & Eckert, H. (2017). Phosgenations - A Handbook. Wiley-VCH.[2] (Authoritative text on the handling, synthesis, and stability of carbamoyl chlorides).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1245568-75-5. [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard protocols for handling acid chlorides and moisture-sensitive reagents).

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of Pyridyl Piperazine Ureas

Executive Summary

Pyridyl piperazine ureas represent a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., Sorafenib analogs) and GPCR ligands. Their structural complexity—containing an aromatic pyridine, a flexible piperazine ring, and a labile urea linker—presents unique challenges for structural elucidation and quantification.

This guide objectively compares the mass spectrometric performance of this scaffold under different ionization and fragmentation regimes. Specifically, we analyze the critical differences between Collision Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) , demonstrating why HCD is superior for generating diagnostic low-mass ions essential for scaffold verification.

The Scaffold & The Challenge

The pyridyl piperazine urea scaffold consists of three distinct zones, each with specific fragmentation behaviors:

-

The Pyridine Ring: A rigid aromatic system that acts as a charge localization site (proton acceptor).

-

The Urea Linker: The most labile point, prone to neutral loss of isocyanates.

-

The Piperazine Ring: A saturated heterocycle that undergoes complex ring-opening fragmentations.

The Analytical Challenge:

Standard ion trap CID often fails to detect the diagnostic piperazine ring fragments due to the "1/3 Rule" (low-mass cutoff). Furthermore, positional isomers (regioisomers of the pyridine attachment) often yield identical molecular ions (

Comparative Analysis: Fragmentation Energy Regimes

The choice of dissociation technique fundamentally alters the observed spectral landscape.

CID vs. HCD: The Low-Mass Cutoff Criticality

| Feature | CID (Resonance Excitation) | HCD (Beam-Type) | Verdict for Pyridyl Piperazine Ureas |

| Mechanism | Resonant excitation in a trap; slow heating.[1] | Beam-type collision in a multipole; rapid heating. | HCD is superior. |

| Low-Mass Cutoff | Yes. Ions < 1/3 of precursor m/z are destabilized and lost. | No. Ions are detected down to very low m/z. | HCD allows detection of diagnostic piperazine ions (m/z 56, 70). |

| Internal Energy | Lower internal energy deposition. | Higher internal energy; access to higher energy channels.[1] | HCD promotes secondary fragmentation of the stable urea cleavage products. |

| Spectrum Richness | Simpler spectra; dominated by primary urea cleavage. | Richer spectra; includes ring-opening fragments. | HCD provides higher confidence in structural assignment. |

Ionization: ESI vs. APCI

-

Electrospray Ionization (ESI): The gold standard for this scaffold. The basic nitrogens on the piperazine and pyridine ensure high ionization efficiency (

) even in high aqueous content. -

APCI: Useful only if the compound is highly non-polar (rare for this scaffold). APCI often induces thermal degradation of the urea bond before the mass analyzer, leading to in-source fragmentation that complicates quantification.

Mechanistic Fragmentation Pathways[2][3]

Understanding the causality of bond breakage is essential for method development.

Primary Pathway: Urea Bond Cleavage

The urea bond is the "weak link." Upon collisional activation, the protonated molecule typically cleaves at the amide bonds.

-

Mechanism: Proton transfer to the urea oxygen or nitrogen, followed by elimination.

-

Outcome: Formation of an amine cation and a neutral isocyanate.

-

Regioselectivity: The charge is retained on the fragment with the higher Gas-Phase Basicity (GB). Piperazine nitrogens (sp3) are generally more basic than pyridine nitrogens (sp2), favoring the formation of the Piperazine-Amine cation .

Secondary Pathway: Piperazine Ring Disintegration

This is the diagnostic fingerprint.

-

Ring Opening: The piperazine ring cleaves to lose ethylene (

, -28 Da) or ethylenimine ( -

Diagnostic Ions: m/z 56, 70, and 85 are characteristic of the piperazine moiety.

Visualized Pathways & Workflows

Fragmentation Pathway Diagram

The following diagram illustrates the specific fragmentation cascade for a generic Pyridyl-Urea-Piperazine scaffold (

Caption: Figure 1. Hierarchical fragmentation showing the primary urea cleavage followed by HCD-dependent piperazine ring disintegration.

Experimental Workflow Diagram

A self-validating protocol for optimizing detection.

Caption: Figure 2. Optimized experimental workflow emphasizing HCD selection for maximum structural information.

Experimental Protocol: Diagnostic Ion Optimization

This protocol is designed to maximize the sensitivity of the diagnostic piperazine ions.

Reagents:

-

LC-MS Grade Acetonitrile and Water.

-

Modifier: 0.1% Formic Acid (Proton source for ESI).

Step-by-Step Methodology:

-

Infusion Setup: Prepare a 1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Infuse directly at 5 µL/min.

-

Source Optimization:

-

Set ESI voltage to +3.5 kV to +4.5 kV.

-

Crucial: Adjust "In-source CID" or "Cone Voltage" to 0-5V. Reason: High cone voltage will prematurely break the urea bond before precursor selection, reducing sensitivity.

-

-

HCD Energy Ramping (The "Breakdown Curve"):

-

Isolate the precursor ion (

).[2][3] -

Step HCD collision energy (NCE) from 10% to 60% in 5% increments.

-

Goal: Identify the NCE where the precursor intensity drops to <10% and the diagnostic piperazine ions (m/z 56, 70) reach maximum intensity.

-

Typical Result: Urea cleavage occurs at ~20-25 NCE; Piperazine ring opening requires ~35-45 NCE.

-

-

Stepped Energy Setting:

-

For final method (e.g., MRM or PRM), use a Stepped Collision Energy (e.g., 25, 35, 45). This ensures you capture both the high-mass urea fragments (for specificity) and low-mass piperazine fragments (for confirmation) in a single scan.

-

Data Comparison Table: Diagnostic Ions

The following table summarizes the expected ions for a generic Pyridyl-Piperazine Urea.

| Fragment Type | Structure / Origin | m/z (Approx) | Relative Abundance (HCD) | Relative Abundance (CID) |

| Precursor | Parent Mass | Variable | Variable | |

| Urea Cleavage | Parent - (Pyridyl Isocyanate) | 100% (Base Peak) | 100% (Base Peak) | |

| Ring Fragment | Piperazine iminium | 85 / 86 | 40-60% | 10-20% |

| Ring Fragment | 70.065 | 30-50% | < 5% (Cutoff) | |

| Ring Fragment | 56.050 | 20-40% | Not Observed | |

| Pyridyl Ion | Pyridyl cation | 78 / 79 | 10% | 10% |

Note: The absence of m/z 56 and 70 in CID spectra often leads to false negatives in screening assays.

References

-

National Institutes of Health (NIH). (2021). CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. Retrieved from [Link]

-

ResearchGate. (2019).[1] Difference between HCD and CID collision induced dissociations. Retrieved from [Link]

-

Semantic Scholar. (2013). Synthesis and characterization of a series of N, N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride and Isocyanates

For researchers, medicinal chemists, and professionals in drug development, the precise selection of reagents for constructing molecular architectures is a critical determinant of synthetic efficiency and success. This guide offers an in-depth, objective comparison of two important classes of carbamoylating agents: 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride and isocyanates. By understanding their relative reactivity, stability, and handling characteristics, scientists can make more informed decisions in their synthetic strategies, particularly in the construction of ureas and carbamates, which are prevalent motifs in pharmaceuticals.[1]

This comparison moves beyond a simple cataloging of properties to explain the underlying chemical principles and provide practical, field-tested insights and experimental protocols.

At a Glance: Key Differences in Reactivity and Handling

| Feature | 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride | Isocyanates |

| Reagent Class | Carbamoyl Chloride | Isocyanate |

| Primary Reactive Site | Electrophilic carbonyl carbon | Electrophilic central carbon of the N=C=O group |

| Leaving Group | Chloride (Cl⁻) | None (addition reaction) |

| Byproduct of Amine Reaction | Hydrochloric Acid (HCl) | None |

| General Reactivity | High, but generally more controllable than isocyanates | Extremely high, often requiring careful temperature control[2] |

| Moisture Sensitivity | Sensitive; hydrolyzes to the corresponding carbamic acid, which can decarboxylate[3] | Highly sensitive; reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to an amine and CO₂[4] |

| Handling Considerations | Corrosive due to potential HCl release. Requires inert atmosphere. | Highly toxic and potent lachrymators. Require stringent handling in a fume hood with appropriate personal protective equipment (PPE).[5] |

| Common Applications | Synthesis of complex ureas and carbamates, particularly in drug discovery where the pyridylpiperazine moiety is a common pharmacophore.[6][7] | Wide industrial and laboratory use in the synthesis of polyurethanes, ureas, and carbamates.[8][9] |

The Mechanistic Divide: Addition-Elimination vs. Direct Addition

The fundamental difference in the reactivity of these two classes of compounds stems from their distinct reaction mechanisms with nucleophiles, such as amines and alcohols.

4-(Pyridin-2-yl)piperazine-1-carbonyl chloride: A Two-Step Dance

Carbamoyl chlorides react via a classic nucleophilic acyl substitution (addition-elimination) mechanism. The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, an excellent leaving group, is eliminated, regenerating the carbonyl and forming the final urea or carbamate product.

Caption: Reaction mechanism for carbamoyl chlorides.

The generation of hydrochloric acid as a byproduct necessitates the use of a base (often an excess of the amine nucleophile or a non-nucleophilic base like pyridine or triethylamine) to neutralize it and drive the reaction to completion.[10]

Isocyanates: A Direct and Swift Addition

Isocyanates, characterized by the highly reactive R-N=C=O functional group, react with nucleophiles through a direct nucleophilic addition mechanism.[4] The nucleophile attacks the central carbon atom of the isocyanate group, and a proton transfer follows to yield the stable urea or carbamate adduct.

Caption: Reaction mechanism for isocyanates.

This reaction is exceptionally fast and atom-economical, as no byproduct is formed. The reactivity is so high that primary amines are generally more reactive towards isocyanates than primary alcohols.[11][12]

A Head-to-Head Reactivity Comparison: Experimental Insights

While both reagents are highly effective, isocyanates are generally considered more reactive than carbamoyl chlorides. This heightened reactivity can be a double-edged sword.

-

Speed and Efficiency: Isocyanate reactions are often complete within minutes at room temperature, whereas carbamoyl chloride reactions may require several hours and sometimes gentle heating.

-

Selectivity: The extreme reactivity of isocyanates can sometimes lead to a lack of selectivity in molecules with multiple nucleophilic sites. Carbamoyl chlorides, being slightly less reactive, can offer a greater degree of control and selectivity.

-

Side Reactions: A potential side reaction for monosubstituted carbamoyl chlorides is the elimination of HCl to form an isocyanate intermediate in situ.[10][13] This can sometimes lead to a mixture of products if not properly controlled. Isocyanates can react with water to form symmetrical ureas via an amine intermediate, which can be a significant issue if the reaction is not conducted under strictly anhydrous conditions.[4]

Comparative Reactivity Data

The following table provides a conceptual summary of expected reaction outcomes based on the principles of chemical reactivity.

| Nucleophile | Reagent | Typical Conditions | Expected Rate | Key Considerations |

| Primary Aliphatic Amine | 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride | DCM, Et₃N, 0°C to RT, 1-4h | Fast | Requires a base to scavenge HCl. |

| Primary Aliphatic Amine | Phenyl Isocyanate | THF, RT, 5-30 min | Very Fast | Exothermic reaction, may require cooling.[12] |

| Primary Alcohol | 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride | Pyridine, 50°C, 4-12h | Moderate | Generally requires elevated temperatures and a base.[3] |

| Primary Alcohol | Phenyl Isocyanate | Toluene, cat. DBTDL, 60°C, 1-3h | Moderate to Fast | Often requires a catalyst (e.g., tertiary amines or organotin compounds).[14] |

Experimental Protocols: A Guide to Best Practices

To ensure reproducibility and safety, the following detailed protocols are provided for a comparative study.

Workflow for Reagent Selection and Reaction

Sources

- 1. mdpi.com [mdpi.com]

- 2. Isocyanates: Applications, Types, and Scientific Importance Explained - Amerigo Scientific [amerigoscientific.com]

- 3. Carbamoyl chloride - Wikipedia [en.wikipedia.org]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 9. Isocyanates - Phosgene Derivatives & Specialty Chemical Manufacturing - FramoChem [framochem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. poliuretanos.net [poliuretanos.net]

- 13. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Piperazine Carbonyl Chlorides in Drug Design

Introduction: The Strategic Value and Inherent Challenges of the Piperazine Moiety

The piperazine ring is a cornerstone of modern medicinal chemistry, found in over 100 FDA-approved drugs.[1] Its prevalence is due to a combination of favorable physicochemical properties: the two nitrogen atoms provide handles for facile derivatization, and their basicity can enhance aqueous solubility and allow for the formation of crystalline salts.[2][3] This synthetic tractability allows for the fine-tuning of properties critical for drug development, including absorption, distribution, metabolism, and excretion (ADME).[4]

However, the very basicity that confers these advantages can also present significant challenges. Off-target activities, particularly inhibition of the hERG potassium channel which can lead to cardiotoxicity, are a common liability for basic compounds.[2][5] Furthermore, the piperazine ring can be susceptible to metabolic degradation, primarily through oxidation.[6][7] These challenges often necessitate molecular modifications to mitigate risks while preserving or enhancing therapeutic activity.

One of the most powerful strategies in the medicinal chemist's toolkit for addressing these issues is bioisosteric replacement. This guide provides a comparative analysis of common bioisosteric replacements for the piperazine carbonyl chloride moiety, a key intermediate in the synthesis of many piperazine-containing drugs, particularly those with urea or carbamate linkages. We will explore the synthetic rationale, comparative experimental data, and detailed protocols to empower researchers in their drug design endeavors.

The Rationale for Bioisosteric Replacement

The primary motivation for replacing the piperazine carbonyl chloride or the resulting urea/carbamate linkage is to modulate the molecule's physicochemical properties to achieve a more favorable pharmacological profile. Key goals of this strategy include:

-

Modulating Basicity (pKa): Reducing the basicity of the piperazine nitrogens can significantly decrease hERG channel affinity.[5] This is a critical step in mitigating the risk of cardiotoxicity.

-

Enhancing Metabolic Stability: Introducing steric hindrance or blocking sites of metabolism on the piperazine ring can increase its half-life in liver microsomes, leading to improved bioavailability.[2]

-

Improving Permeability and Solubility: Fine-tuning the lipophilicity (logP/logD) and hydrogen bonding capacity of the molecule can optimize its ability to cross biological membranes and remain in solution.[8]

-

Altering Exit Vectors: Replacing the piperazine ring with a different scaffold can change the orientation of substituents, potentially leading to improved interactions with the target protein.[2]

Comparative Analysis of Key Bioisosteric Replacements

The following sections provide a detailed comparison of common bioisosteric replacements for piperazine-derived ureas and carbamates.

Constrained Piperazine Analogs: Diazaspiroalkanes and Bridged Systems

Constrained analogs, such as diazaspiroalkanes and diazabicycloalkanes, offer a compelling alternative to the flexible piperazine ring. By locking the conformation of the diamine core, these bioisosteres can provide several advantages:

-

Improved Selectivity: A more rigid structure can lead to more specific interactions with the target receptor, reducing off-target effects.

-

Enhanced Metabolic Stability: The rigid framework can shield the nitrogen atoms from metabolic enzymes.

-

Novel Exit Vectors: The spirocyclic or bridged nature of these scaffolds provides different spatial arrangements for substituents.

However, the increased synthetic complexity and potential for reduced solubility must be considered.

A notable case study involves the replacement of the piperazine in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane moiety. This modification was shown to beneficially affect the activity and reduce the cytotoxicity of the parent compound.[9]

Homopiperazine (1,4-Diazepane)

The insertion of an additional methylene group to form a seven-membered homopiperazine ring can subtly alter the conformation and basicity of the scaffold. This modification has been explored to improve potency and metabolic stability. For instance, in the development of orexin receptor antagonists, homopiperazine mimics led to improved potency, increased metabolic stability in human liver microsomes (HLM), and reduced P-glycoprotein (Pgp)-mediated efflux.[2]

Pyrrolidine- and Azetidine-Based Mimetics

Smaller ring systems, such as 3-aminopyrrolidines and 3-aminoazetidines, can also serve as piperazine bioisosteres.[10][11] These replacements can significantly alter the distance and geometric relationship between the two nitrogen atoms (or a nitrogen and another key interaction point), which can be beneficial for optimizing binding interactions. A key advantage of replacing a piperazine with a 3-aminoazetidine is the elimination of a chiral center, simplifying synthesis and characterization.[2]

Quantitative Comparison of Physicochemical and Pharmacological Properties

The following table summarizes key data from various studies to provide a quantitative comparison between piperazine-containing compounds and their bioisosteric replacements.

| Scaffold | Example Compound Context | Potency (IC50/Ki) | Metabolic Stability (HLM t1/2) | pKa | cLogP | Key Rationale/Outcome |

| Piperazine | Orexin Antagonist Lead | Potent | Moderate | 8.6 / 4.2 | 2.5 | Parent scaffold with good initial activity but required optimization. |

| Homopiperazine | Orexin Antagonist | Improved Potency | Increased | ~8.9 / 4.5 | 2.8 | Enhanced potency and metabolic stability, reduced Pgp efflux.[2] |

| Piperidine | ATX Inhibitor Lead | Potent | Moderate | ~9.5 | 3.0 | High hERG inhibition risk due to higher basicity.[5] |

| Piperazine | Ziritaxestat (ATX Inhibitor) | Maintained Potency | Good | 7.6 / 3.4 | 2.6 | Reduced pKa by ~2 log units, mitigating hERG risk. [5][12] |

| Piperazine | σ2 Receptor Ligand | 1.5 nM (Ki) | N/A | 8.6 / 4.2 | 3.2 | High affinity lead compound.[13] |

| Diazaspiro[3.3]heptane | σ2 Receptor Ligand | 25 nM (Ki) | N/A | N/A | 2.9 | Reduced affinity in this specific case, highlighting context dependency.[13] |

| 2,5-Diazabicyclo[2.2.1]heptane | σ2 Receptor Ligand | 4.2 nM (Ki) | N/A | N/A | 2.7 | Maintained high affinity , demonstrating a successful rigidification strategy.[13] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative piperazine carbonyl chloride, its conversion to a urea bioisostere, and a common biological assay for evaluation.

Protocol 1: Synthesis of 1-(Chlorocarbonyl)-4-methylpiperazine Hydrochloride

This protocol describes a common method for synthesizing the reactive intermediate, 1-(chlorocarbonyl)-4-methylpiperazine hydrochloride, using triphosgene as a safer alternative to phosgene gas.

Materials:

-

1-Methylpiperazine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve 1-methylpiperazine (1.0 eq) in anhydrous DCM.

-

Triphosgene Addition: In a separate flask, dissolve triphosgene (0.33 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.

-

Reaction: Cool the 1-methylpiperazine solution to 0 °C using an ice bath. Add the triphosgene solution dropwise over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude product.

-

Purification: The resulting hydrochloride salt is often of sufficient purity for the next step. If necessary, it can be triturated with diethyl ether or recrystallized from an appropriate solvent system (e.g., DCM/ether) to afford pure 1-(chlorocarbonyl)-4-methylpiperazine hydrochloride.

Protocol 2: Synthesis of a N,N'-Disubstituted Urea Bioisostere

This protocol describes the reaction of the synthesized piperazine carbonyl chloride with an aniline to form a representative urea bioisostere.

Materials:

-

1-(Chlorocarbonyl)-4-methylpiperazine hydrochloride (from Protocol 1)

-

Substituted Aniline (e.g., 4-fluoroaniline)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard glassware for organic synthesis

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 eq) and a non-nucleophilic base such as TEA or DIPEA (2.2 eq) in DCM.

-

Addition of Carbonyl Chloride: Add a solution of 1-(chlorocarbonyl)-4-methylpiperazine hydrochloride (1.0 eq) in DCM dropwise to the aniline solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Workup: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol) to yield the pure N-aryl-N'-(4-methylpiperazin-1-yl)urea.

Protocol 3: GPCR Antagonist Evaluation using a β-Arrestin Recruitment Assay

This protocol outlines a typical workflow for evaluating the antagonist activity of synthesized compounds at a G protein-coupled receptor (GPCR) using a commercially available β-arrestin recruitment assay (e.g., PathHunter® by DiscoveRx).[14][15] This assay measures the interaction of β-arrestin with an activated GPCR, a key event in receptor desensitization.[14]

Materials:

-

PathHunter® cell line stably co-expressing the target GPCR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag.

-

Cell culture medium and supplements.

-

Test compounds (piperazine derivative and bioisosteres) dissolved in DMSO.

-

Reference agonist for the target GPCR.

-

PathHunter® Detection Reagents.

-

White, opaque 384-well microplates.

-

Luminescence plate reader.

Procedure:

-

Cell Plating: Seed the PathHunter® cells into 384-well plates at the recommended density and incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare serial dilutions of the test compounds (potential antagonists) in assay buffer.

-

Antagonist Incubation: Add the diluted test compounds to the cell plates and incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C.

-

Agonist Challenge: Add the reference agonist at a pre-determined EC80 concentration to all wells (except for the negative control) and incubate for the recommended time (e.g., 60-90 minutes) at 37°C.

-

Signal Detection: Add the PathHunter® Detection Reagents according to the manufacturer's instructions and incubate at room temperature for 60 minutes.

-

Data Acquisition: Read the chemiluminescent signal on a plate reader.

-

Data Analysis: The antagonist activity is determined by the ability of the test compounds to inhibit the agonist-induced signal. Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Conclusion: A Rational Approach to Optimizing Drug Candidates

The bioisosteric replacement of piperazine carbonyl chlorides and their derivatives is a powerful and versatile strategy in drug design. By carefully selecting the appropriate bioisostere, medicinal chemists can systematically address common liabilities such as hERG inhibition and poor metabolic stability, while fine-tuning the pharmacological profile of a lead compound. The choice of a particular bioisostere is highly context-dependent, and a thorough understanding of the structure-activity and structure-property relationships is crucial for success.[13] This guide has provided a framework for understanding the rationale, comparative data, and experimental methodologies to aid researchers in the rational design and optimization of novel therapeutics.

References

-

Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. (2015). PLOS One. [Link]

-

Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). PMC. [Link]

-

Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). American Chemical Society. [Link]

- Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride. (2005).

-

Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). NCBI Bookshelf. [Link]

-

Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. (n.d.). JOVE. [Link]

-

Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. (2018). eScholarship.org. [Link]

-

Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024). Drug Hunter. [Link]

-

Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. (2019). PubMed. [Link]

-

ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology. [Link]

-

Piperazine bioisosteres. (n.d.). Cambridge MedChem Consulting. [Link]

-

(a-c) Demonstration of the feasibility of testing for antagonist activity with the Tango β‐arrestin. (n.d.). EUbOPEN. [Link]

-

Physicochemical properties of model compounds 57–59. (2023). ResearchGate. [Link]

-

A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. (2020). bioRxiv. [Link]

-

Basic Bioisosteres. (2022). Cambridge MedChem Consulting. [Link]

-

1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). Uniba. [Link]

-

Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). MDPI. [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. [Link]

-

Synthesis and biological evaluation of piperazinyl carbamates and ureas as fatty acid amide hydrolase (FAAH) and transient receptor potential (TRP) channel dual ligands. (2009). PubMed. [Link]

-

Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). PubMed. [Link]

-

1-chlorocarbonyl-4-methylpiperazine hydrochloride. (n.d.). PharmaCompass. [Link]

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022). PubMed. [Link]

-

One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (n.d.). Pulsus. [Link]

- Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof. (2005).

-

Piperazine amides with desirable solubility, physicochemical and drug-like properties. (2023). ScienceDirect. [Link]

-

Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. (2024). YouTube. [Link]

-

Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2021). MDPI. [Link]

-

Preparation of N-[ω-(4-aryl-1-piperazinyl)ethyl/propyl]-3-hydroxyphthalimidines. (n.d.). ResearchGate. [Link]

-

Synthesis, SAR study, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors. (2013). PubMed. [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025). ResearchGate. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ResearchGate. [Link]

- Process for the preparation of alkyl-ureas. (1982).

-

Synthesis and SAR Studies of Urea and Thiourea Derivatives of Gly/Pro Conjugated to Piperazine Analogue as Potential AGE Inhibitors. (2013). ResearchGate. [Link]

-

Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). (2008). PubMed Central. [Link]

Sources

- 1. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google Patents [patents.google.com]

- 2. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. drughunter.com [drughunter.com]

- 6. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives | PLOS One [journals.plos.org]

- 7. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. blumberginstitute.org [blumberginstitute.org]

- 9. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 10. Piperazine bioisosteres | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.